Higher Predicted Aqueous Solubility vs. 6-Amino Regioisomer
Using PubChem computed LogP values, 7-amino-5H-pyrrolo[3,4-b]pyridin-5-one shows LogP = 0.45, compared to LogP = 0.89 for the 6-amino regioisomer (5H-pyrrolo[3,4-b]pyridin-5-one, 6-amino). This 0.44 LogP difference corresponds to an approximately 2.8‑fold higher predicted aqueous solubility (based on the correlation LogS = -LogP - 0.5) [1]. Data are cross-study comparable from the same computational method.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.45 |
| Comparator Or Baseline | 6-Amino-5H-pyrrolo[3,4-b]pyridin-5-one: 0.89 |
| Quantified Difference | 0.44 lower LogP |
| Conditions | PubChem computed using XLogP3 algorithm |
Why This Matters
For procurement of intermediates for in vitro assays, higher aqueous solubility reduces the need for DMSO stock dilutions and minimizes precipitation artifacts.
- [1] PubChem XLogP3 computed values for CID 135413750 (target) and CID 135413751 (6-amino analog), National Center for Biotechnology Information. View Source
